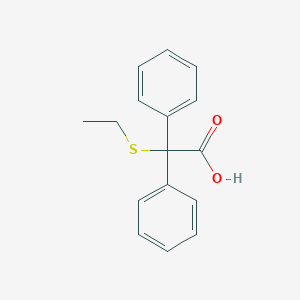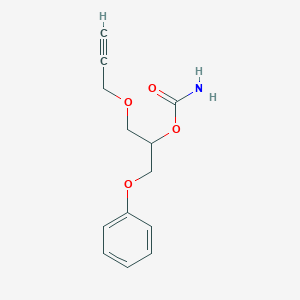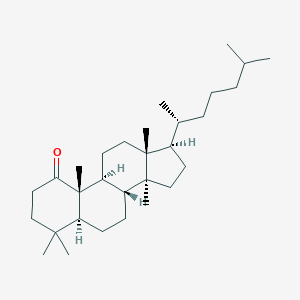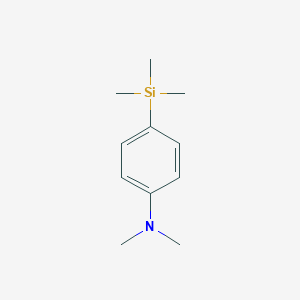
1-Dimethylamino-4-trimethylsilylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dimethylamino-4-trimethylsilylbenzene, also known as DMTSB, is a chemical compound with the molecular formula C12H21NSi. It is a colorless liquid that is widely used in scientific research due to its unique properties. DMTSB is a versatile compound that can be used in a variety of applications, including organic synthesis, biochemistry, and pharmacology.
Mechanism of Action
1-Dimethylamino-4-trimethylsilylbenzene is a strong nucleophile due to the presence of the dimethylamino group. It can react with a variety of electrophiles, including carbonyl compounds, alkyl halides, and epoxides. The trimethylsilyl group can also act as a protecting group for other functional groups in organic synthesis.
Biochemical and Physiological Effects:
1-Dimethylamino-4-trimethylsilylbenzene has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it can inhibit the growth of certain cancer cells and has potential as an anti-tumor agent.
Advantages and Limitations for Lab Experiments
The main advantage of 1-Dimethylamino-4-trimethylsilylbenzene is its versatility in organic synthesis. It is a strong nucleophile that can react with a variety of electrophiles, making it useful in the synthesis of a wide range of organic compounds. However, 1-Dimethylamino-4-trimethylsilylbenzene is also highly reactive and can be difficult to handle. It must be stored under specific conditions and used with caution to prevent accidents.
Future Directions
There are several potential future directions for research involving 1-Dimethylamino-4-trimethylsilylbenzene. One area of interest is the development of new synthetic methods using 1-Dimethylamino-4-trimethylsilylbenzene as a reagent. Another area of interest is the study of the biological effects of 1-Dimethylamino-4-trimethylsilylbenzene, particularly its potential as an anti-tumor agent. Additionally, there is potential for the development of new materials using functionalized silanes synthesized with 1-Dimethylamino-4-trimethylsilylbenzene.
Synthesis Methods
1-Dimethylamino-4-trimethylsilylbenzene can be synthesized through a multi-step process that involves the reaction of dimethylamine with chlorotrimethylsilane, followed by the reaction of the resulting product with benzene. The final product is then purified through distillation and recrystallization.
Scientific Research Applications
1-Dimethylamino-4-trimethylsilylbenzene has numerous applications in scientific research, particularly in organic synthesis. It is commonly used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. 1-Dimethylamino-4-trimethylsilylbenzene is also used in the synthesis of functionalized silanes, which are important building blocks in materials science.
properties
CAS RN |
16087-24-4 |
|---|---|
Product Name |
1-Dimethylamino-4-trimethylsilylbenzene |
Molecular Formula |
C11H19NSi |
Molecular Weight |
193.36 g/mol |
IUPAC Name |
N,N-dimethyl-4-trimethylsilylaniline |
InChI |
InChI=1S/C11H19NSi/c1-12(2)10-6-8-11(9-7-10)13(3,4)5/h6-9H,1-5H3 |
InChI Key |
XWSAQLPVZORNHH-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)[Si](C)(C)C |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[Si](C)(C)C |
Other CAS RN |
16087-24-4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



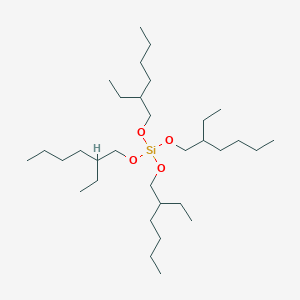
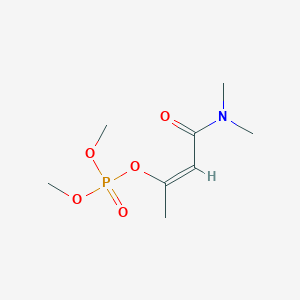
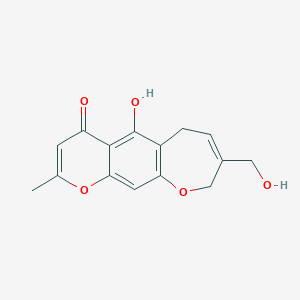
![2-Methylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B92531.png)
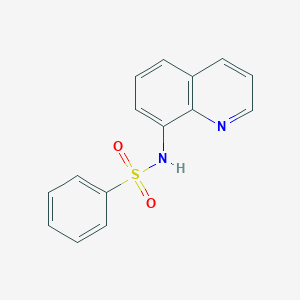
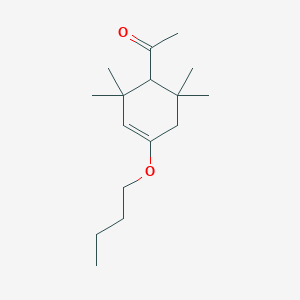

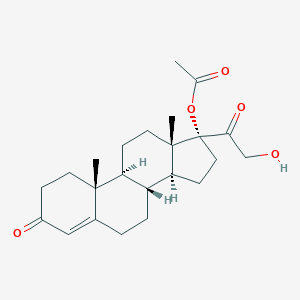
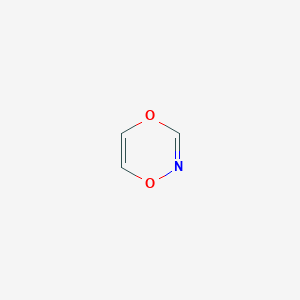
![Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate](/img/structure/B92542.png)
